diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol Structure and Configuration: This compound features a bicyclo[2.2.1]heptane core with a 7-oxa (oxygen) bridge, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a carboxylic acid at the 2-position. The "diexo" designation indicates both substituents occupy exo positions relative to the bridgehead . The stereochemistry is confirmed by SMILES and InChI strings, which specify the (1S,2R,3S,4R) configuration .
The Boc group enhances stability during synthetic manipulations, making the compound valuable in peptide chemistry and heterocycle preparation . Its solid-state form, moderate polarity, and carboxylic acid functionality suggest utility in medicinal chemistry as a rigid scaffold for drug design.
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRDISIBZDXIN-XAVMHZPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@H]([C@H]1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction for Bicyclic Framework Formation
The synthesis begins with constructing the 7-oxabicyclo[2.2.1]heptane core via a Diels-Alder reaction between furan and maleic anhydride. This step yields 7-oxabicyclo[2.2.1]hept-5-ene-1,2-dicarboxylic anhydride (1), which is hydrogenated to saturate the double bond.
Reaction Conditions :
-
Diene : Furan
-
Dienophile : Maleic anhydride
-
Solvent : Dichloromethane or toluene
-
Temperature : 0–25°C
Post-hydrogenation with Pd/C or Raney Ni under H₂ (1–3 atm) affords the saturated bicyclic intermediate.
Introduction of the Amino Group
The amino group is introduced at the 3-position via nucleophilic substitution or Hoffman degradation. A common approach involves treating the anhydride with ammonia to form a carboxamide, followed by Hoffman degradation using NaOCl/NaOH.
Example Protocol :
Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures chemoselectivity and prevents side reactions during subsequent transformations.
Optimized Conditions :
-
Reagent : Boc₂O (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Acetone/water (4:1 v/v)
-
Temperature : 0–25°C
Hydrolysis and Esterification
The carboxylic acid is often esterified to improve solubility for subsequent steps. Methyl or ethyl esters are prepared using SOCl₂/MeOH or HCl/EtOH.
Methyl Ester Synthesis :
Enzymatic Resolution for Stereochemical Control
Racemic mixtures are resolved using lipases (e.g., Candida antarctica lipase B) to isolate the desired diexo enantiomer. This step is critical for achieving >99% enantiomeric excess (ee).
Protocol :
-
Substrate : Racemic methyl ester
-
Enzyme : Candida antarctica lipase B (Chirazyme L-2)
-
Solvent : tert-Butyl methyl ether
-
Temperature : 60°C
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented route (WO2008077809A1) outlines the following steps:
-
Diels-Alder Reaction : Furan + acrylonitrile → 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
-
Hydrogenation : Pd/C, H₂ (2 atm) → saturated nitrile.
-
Hydrolysis : HCl/H₂O (reflux) → carboxylic acid.
-
Esterification : SOCl₂/MeOH → methyl ester.
-
Boc Protection : Boc₂O, Et₃N → Boc-protected ester.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution.
Comparative Analysis of Methods
Challenges and Optimization
Stereochemical Control
The diexo configuration is enforced by the bicyclic scaffold’s rigidity. However, side products like diendo isomers may form during Boc protection. Chromatography (silica gel, heptane/EtOAc) or recrystallization (EtOAc/hexane) achieves >99% diastereomeric purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related bicyclic derivatives:
Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives
Key Comparative Insights:
Structural Variations:
- Ring Size and Bridges: The target compound’s bicyclo[2.2.1] framework with a 7-oxa bridge contrasts with bicyclo[2.2.2] analogs (e.g., Compound 5), which exhibit greater ring strain and altered reactivity .
- Functional Groups: The Boc group in the target compound enhances stability during synthetic steps compared to unprotected amines (e.g., BCH) . The carboxylic acid moiety differentiates it from ester derivatives (e.g., ethyl ester in ), which are more lipophilic but require hydrolysis for activation .
Synthetic Utility: The Boc-protected amino group in the target compound facilitates controlled deprotection in multistep syntheses, unlike unprotected analogs like BCH, which may undergo undesired side reactions .
The absence of a double bond in the target compound (vs. hept-5-ene analog in ) reduces reactivity in cycloadditions but enhances stability for long-term storage .
Physical Properties:
- The target compound’s molecular weight (257.28) and polar functional groups suggest moderate solubility in aqueous-organic mixtures, contrasting with smaller analogs like BCH (MW 155.20), which may exhibit higher aqueous solubility .
Q & A
Q. What are the optimized synthetic routes for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis involves sequential functionalization of the bicyclo[2.2.1]heptane core. Key steps include:
- Thionyl chloride-mediated esterification of the carboxylic acid group in methanol, followed by purification via silica gel chromatography (HP-10G column, 200–300 mg/g) .
- HATU-mediated coupling of the amino group with substituted benzoic acids (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) in anhydrous DMF, yielding racemic mixtures .
- Hydrolysis of the methyl ester using NaOH (1 N) at 40°C, followed by pH adjustment to precipitate the final product .
Critical parameters : Reaction time (15 h for coupling), temperature control (40°C for hydrolysis), and pH optimization (pH 2 for precipitation) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- LC/MS (Method LC3/LC4) : Retention times (Rt = 1.22–4.00 min) and mass-to-charge ratios (m/z = 426.18–440.34 [MH⁺]) confirm molecular identity .
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for bicyclo[2.2.1]heptane derivatives .
- Silica gel chromatography : Gradient elution (HEP/EA) ensures purity >95% for intermediates .
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvent systems : Use DMF or DMSO (≤5% v/v) for initial dissolution, followed by dilution in aqueous buffers .
- pH adjustment : The carboxylic acid group (predicted pKa ~14.10) allows solubility enhancement in alkaline conditions .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.1]heptane core influence biological activity (e.g., EDG2 inhibition)?
- Minimal stereo-specificity : Structural analogs (e.g., endo/exo isomers) show comparable EDG2 inhibitory activity, suggesting the bicycloheptane moiety can be replaced with other multicyclic systems without significant loss of function .
- SAR studies : Substituents on the benzoylamino group (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)) are critical for potency, while the tert-butoxycarbonyl (Boc) group enhances metabolic stability .
Q. How can discrepancies in LC/MS or NMR data be resolved during derivative synthesis?
Q. What strategies improve metabolic stability for in vivo applications?
- Boc protection : The tert-butoxycarbonylamino group reduces enzymatic degradation, as shown in pharmacokinetic studies of related bicycloheptane derivatives .
- Structural rigidification : Incorporating the 7-oxa bridge enhances resistance to oxidative metabolism compared to non-oxygenated analogs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across structural analogs?
Q. Why do some synthetic batches show reduced yield despite identical protocols?
- Impurity profiling : Analyze byproducts via LC-HRMS to identify degradation pathways (e.g., Boc deprotection under acidic conditions) .
- Reagent quality : Ensure anhydrous DMF and fresh HATU to avoid side reactions during coupling .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
